4-(Decyloxy)-M-anisaldehyde
CAS No.: 93206-93-0
Cat. No.: VC16052447
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93206-93-0 |
|---|---|
| Molecular Formula | C18H28O3 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 4-decoxy-3-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3 |
| Standard InChI Key | DFLRQQOMLLBRKN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(Decyloxy)-M-anisaldehyde features a benzaldehyde core substituted with:
-
Methoxy group (-OCH₃) at the meta position (C3)
The extended decyloxy chain imparts significant hydrophobicity, while the aldehyde group enables participation in condensation reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₈O₃ | |
| SMILES | CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC | |
| InChIKey | DFLRQQOMLLBRKN-UHFFFAOYSA-N | |
| Predicted CCS ([M]+) | 174.6 Ų |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for 4-(decyloxy)-M-anisaldehyde are documented, analogous compounds suggest two viable routes:
Alkylation of Vanillin Derivatives
Reaction of 3-methoxy-4-hydroxybenzaldehyde with decyl bromide under basic conditions (K₂CO₃/acetone) :
This method mirrors the synthesis of 4-n-alkoxy vanillic acid derivatives reported in liquid crystal research .
Aldol Condensation
The Magritek protocol for 4-(4’-methoxyphenyl)-3-buten-2-one demonstrates the feasibility of using p-anisaldehyde in base-catalyzed condensations . Adapting this approach could enable the preparation of α,β-unsaturated ketone derivatives from 4-(decyloxy)-M-anisaldehyde.
Physicochemical Properties
Spectral Characteristics
Data extrapolated from structural analogs:
-
IR Spectroscopy:
Expected peaks at 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch), and 2830 cm⁻¹ (O-CH₃) . -
¹H NMR (CDCl₃):
Chemical Behavior and Reactivity
Aldehyde Functionality
The electron-withdrawing aldehyde group facilitates nucleophilic addition reactions. In basic media (e.g., KOH/ethanol), condensation with ketones forms α,β-unsaturated carbonyl compounds, as demonstrated in analogous aldol reactions .
Ether Stability
The decyloxy ether linkage shows resistance to hydrolysis under physiological conditions but may cleave under strong acidic (HCl/H₂O) or reductive (HI) conditions .
Analytical Characterization
Mass Spectrometry
Predicted adduct masses from PubChemLite data:
Table 2: Mass Spectrometric Data
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 293.21114 | 172.6 |
| [M+Na]+ | 315.19308 | 184.2 |
| [M-H]- | 291.19658 | 174.0 |
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